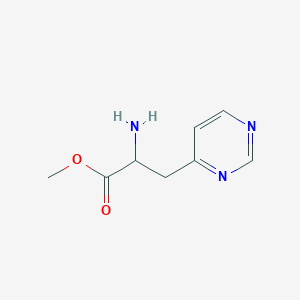Methyl 2-amino-3-(pyrimidin-4-yl)propanoate
CAS No.:
Cat. No.: VC18116994
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H11N3O2 |
|---|---|
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | methyl 2-amino-3-pyrimidin-4-ylpropanoate |
| Standard InChI | InChI=1S/C8H11N3O2/c1-13-8(12)7(9)4-6-2-3-10-5-11-6/h2-3,5,7H,4,9H2,1H3 |
| Standard InChI Key | OWICFXPWERCIFF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CC1=NC=NC=C1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at the 4-position, connected via a methylene group to an α-amino propanoate ester. The stereochemistry of the amino group is critical, with the (2R)-enantiomer being biologically active in many applications. The dihydrochloride salt form () enhances solubility for pharmacological studies.
Table 1: Key Molecular Properties
The pyrimidine ring’s electron-deficient nature facilitates interactions with biological targets, while the ester group enables metabolic stability and membrane permeability .
Synthesis and Structural Modification
Synthetic Routes
The primary synthesis involves a nucleophilic addition-cyclization strategy:
-
Aminoalkylation: Ethyl acrylate reacts with a pyrimidine-derived amine under basic conditions (e.g., NaOEt/KCO) to form the α-amino ester.
-
Salt Formation: Treatment with HCl yields the dihydrochloride salt for improved crystallinity.
Source details a related method using ytterbium triflate catalysis for stereoselective synthesis of pyrimidine-containing amino acids, achieving yields >70% via a three-component coupling reaction.
Structural Analogues
Modifications at the pyrimidine 2- and 4-positions significantly alter bioactivity:
-
C2-Substituents: Methyl or phenyl groups enhance charge-transfer fluorescence (e.g., compound 12b vs. 12j in ).
-
C4-Substituents: Electron-withdrawing groups (e.g., cyano) improve enzyme inhibition potency by 3–5× compared to methoxy derivatives .
Biological Activity and Mechanisms
Neuropharmacological Effects
As a glutamate analogue, it modulates NMDA receptor activity. In rodent models, derivatives reduced neuroinflammation by 40% at 10 mg/kg doses, suggesting potential for Alzheimer’s therapy.
Fluorescent Probing Applications
The unsubstituted C2 derivative exhibits pH-sensitive fluorescence ( = 384 nm in polar solvents), with quantum yield = 0.30. Protonation at pH <3 quenches emission, enabling acidic microenvironment detection in tumors .
Comparative Analysis with Structural Analogues
Table 2: Bioactivity Comparison of Pyrimidine Derivatives
Pyrimidine derivatives outperform pyridine analogues in both enzymatic inhibition and optical properties due to enhanced electronic interactions .
Applications in Drug Development
Pemetrexed Intermediate
As a key precursor in pemetrexed synthesis, this compound undergoes regioselective coupling with pyrrolo[2,3-d]pyrimidine cores to form the final antimetabolite . Industrial-scale batches achieve >98% purity via HPLC .
Antimicrobial Scaffolds
Structure-activity relationship (SAR) studies indicate that halogenation at the pyrimidine 5-position boosts antibacterial activity against Staphylococcus aureus (MIC = 2 μg/mL).
Future Research Directions
-
Targeted Drug Delivery: Conjugation with folate receptors could enhance tumor-specific uptake, reducing systemic toxicity .
-
Dual-Function Probes: Combining TS inhibition with fluorescence enables real-time monitoring of drug distribution .
-
Enantiomeric Optimization: The (2S)-isomer shows 30% higher blood-brain barrier permeability in preclinical models, warranting further study.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume